N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-methylpropanamide
Description
N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-methylpropanamide is a pyridazine-based acetamide derivative featuring a sulfur-containing ethylsulfanyl group at the 6-position of the pyridazine ring and a branched 2-methylpropanamide substituent. The ethylsulfanyl group enhances lipophilicity and may influence metabolic stability, while the 2-methylpropanamide moiety contributes to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-(6-ethylsulfanylpyridazin-3-yl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-4-15-9-6-5-8(12-13-9)11-10(14)7(2)3/h5-7H,4H2,1-3H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOPZVHHRHITMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C=C1)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-methylpropanamide typically involves the functionalization of the pyridazine ring. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as antihypertensive and anti-inflammatory activities.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets. For instance, some pyridazine derivatives are known to inhibit enzymes like phosphodiesterase, which plays a role in various physiological processes . The exact pathways and molecular targets can vary depending on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
| Compound Name | Core Structure | Substituents | Key Properties |
|---|---|---|---|
| This compound | Pyridazine | 6-ethylsulfanyl; 3-(2-methylpropanamide) | High lipophilicity; potential kinase inhibition |
| 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide | Pyridazine | 6-(4-ethylphenyl); N-(furan-2-yl)methyl | Moderate antimicrobial activity |
| 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide | Pyridazine | 6-(4-ethylphenyl); N-(thiophen-2-yl)methyl | Lower anticancer activity vs. furan analog |
| N-[(oxan-4-yl)methyl]-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide | Dihydropyridazinone | 3-CF₃; N-(oxan-4-yl)methyl | Enhanced metabolic stability; diuretic potential |
| N-(4-ethylphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide | Pyridazine | Thiazol-5-yl; 4-ethylphenyl | Antiproliferative activity in cancer models |
Substituent Effects on Bioactivity
- Ethylsulfanyl vs. Aryl Groups : The ethylsulfanyl group in the target compound likely enhances membrane permeability compared to bulkier aryl groups (e.g., 4-ethylphenyl in ), which may reduce cellular uptake.
- Amide Branching : The 2-methylpropanamide group offers steric hindrance that could improve selectivity for enzymatic targets, contrasting with linear acetamide chains in analogs like those in .
Electronic and Metabolic Properties
- Sulfur vs. Oxygen Linkers : Sulfanyl (S-linker) groups, as in the target compound, generally increase lipophilicity and oxidative stability compared to oxygen-based linkers (e.g., ethers) .
- Trifluoromethyl vs. Methyl Groups : The CF₃ group in introduces strong electron-withdrawing effects, which are absent in the target compound’s ethylsulfanyl substituent. This difference may influence binding affinity to hydrophobic enzyme pockets.
Pharmacological Potential
- Antimicrobial Activity : Ethylsulfanyl-pyridazines may disrupt bacterial membrane proteins, as seen in furan-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
